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molecular formula C11H13BrN2 B8592898 Rac-2-[1-(3-bromo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Rac-2-[1-(3-bromo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Cat. No. B8592898
M. Wt: 253.14 g/mol
InChI Key: VCHBQWSWEVULEJ-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

rac-2-[1-(3-Bromo-phenyl)-ethyl]-4,5-dihydro-1H-imidazole was prepared from rac-2-(3-bromo-phenyl)-propionitrile and ethylene diamine in analogy to Example 19 b): light yellow solid; MS (ISP): 252.9; 254.9 ((M+H)+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([CH3:11])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[CH2:12](N)[CH2:13][NH2:14]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([C:9]2[NH:14][CH2:13][CH2:12][N:10]=2)[CH3:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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